![molecular formula C22H22N2 B12609693 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine CAS No. 917807-71-7](/img/structure/B12609693.png)
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine is a complex organic compound featuring a piperidine ring substituted with a phenyl group, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-Phenylpiperidine: This can be achieved through the hydrogenation of 4-phenylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Coupling Reaction: The 4-phenylpiperidine is then coupled with 4-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of opioid analgesics.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
作用機序
The mechanism of action of 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on opioid receptors, modulating pain perception and providing analgesic effects. The compound’s structure allows it to fit into the receptor binding sites, influencing signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
4-Phenylpiperidine: A simpler analog that serves as a precursor in the synthesis of various opioids.
4-Phenylpyridine: Another related compound with a phenyl group attached to a pyridine ring, used in different chemical syntheses.
Uniqueness
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine is unique due to its combined structural features of both piperidine and pyridine rings, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in drug design highlight its significance in scientific research.
特性
CAS番号 |
917807-71-7 |
|---|---|
分子式 |
C22H22N2 |
分子量 |
314.4 g/mol |
IUPAC名 |
4-[4-(4-phenylpiperidin-4-yl)phenyl]pyridine |
InChI |
InChI=1S/C22H22N2/c1-2-4-20(5-3-1)22(12-16-24-17-13-22)21-8-6-18(7-9-21)19-10-14-23-15-11-19/h1-11,14-15,24H,12-13,16-17H2 |
InChIキー |
MLUJMJYOQZGXMG-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


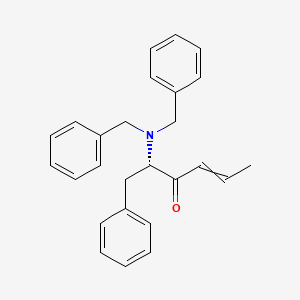
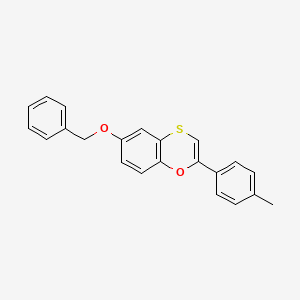
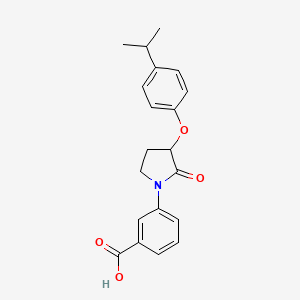
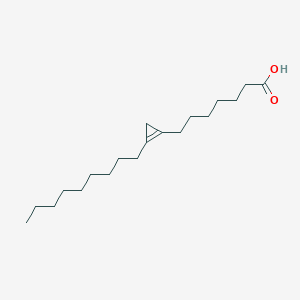
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
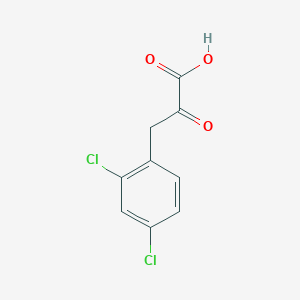
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)

![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclopropyl]-2-methylbenzamide](/img/structure/B12609696.png)
